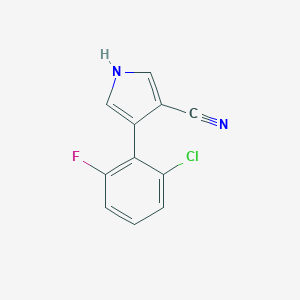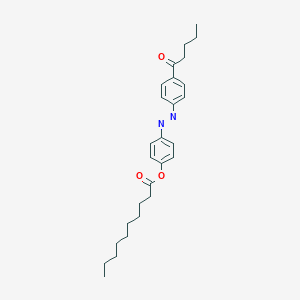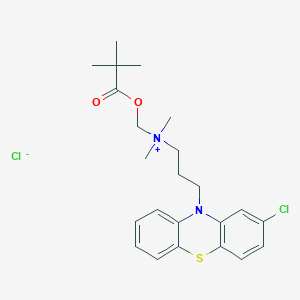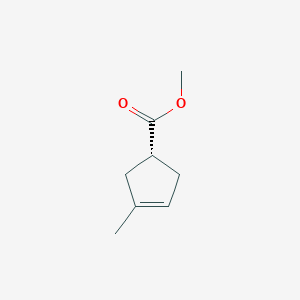
Pet-C22-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pet-C22-acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phytol, a natural compound found in plants, and has been synthesized using different methods. In
科学研究应用
Pet-C22-acetate has been found to have potential applications in various scientific fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In drug discovery, this compound can be used as a lead compound for the development of new drugs. In neuroscience, this compound has been found to have neuroprotective properties and can improve cognitive function.
作用机制
The mechanism of action of Pet-C22-acetate is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the activity of HDACs, and modulate various signaling pathways. This compound has also been found to have neuroprotective properties and can improve cognitive function.
实验室实验的优点和局限性
One advantage of using Pet-C22-acetate in lab experiments is its potential applications in various scientific fields. This compound can be used as a lead compound for the development of new drugs and can induce apoptosis in cancer cells. However, one limitation of using this compound in lab experiments is its cost. This compound is a synthetic compound and can be expensive to produce.
未来方向
There are several future directions for research on Pet-C22-acetate. One direction is to further explore its potential applications in cancer research. This compound has been shown to have anti-tumor properties, and further research can help identify its potential as a cancer treatment. Another direction is to explore its potential as a neuroprotective agent. This compound has been found to improve cognitive function, and further research can help identify its potential as a treatment for neurodegenerative diseases. Additionally, further research can be conducted to identify more efficient and cost-effective methods of synthesizing this compound.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. It can be synthesized using different methods, including chemical synthesis and biosynthesis. This compound has been found to have anti-tumor properties, neuroprotective properties, and can improve cognitive function. Although there are limitations to using this compound in lab experiments, further research can help identify its potential as a cancer treatment and a treatment for neurodegenerative diseases.
合成方法
Pet-C22-acetate can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of various chemical reagents and solvents to produce the compound. Biosynthesis, on the other hand, involves the use of microorganisms or enzymes to produce the compound. The most common method of synthesizing this compound is through chemical synthesis using phytol as a starting material and acetic anhydride as a reagent.
属性
CAS 编号 |
114176-06-6 |
|---|---|
分子式 |
C30H44O5 |
分子量 |
484.7 g/mol |
IUPAC 名称 |
[(3S)-3-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-1-[(2R)-2,3,3-trimethyloxiran-2-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C30H44O5/c1-17(25(34-18(2)31)16-30(7)27(3,4)35-30)21-8-9-22-26-23(11-13-29(21,22)6)28(5)12-10-20(32)14-19(28)15-24(26)33/h10,12,14,17,21-26,33H,8-9,11,13,15-16H2,1-7H3/t17-,21+,22-,23-,24+,25?,26-,28-,29+,30+/m0/s1 |
InChI 键 |
FOOICJVUXQJOTQ-PMSAPWGOSA-N |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)O)C)C(C[C@@]5(C(O5)(C)C)C)OC(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |
规范 SMILES |
CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |
同义词 |
PET-C22-acetate petuniasterone-C22-O-acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)




![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)


![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)



